molecular formula C18H20FN5O2 B2468234 7-Fluoro-2-methyl-3-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one CAS No. 2415599-81-2

7-Fluoro-2-methyl-3-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2468234
CAS No.: 2415599-81-2
M. Wt: 357.389
InChI Key: VQXYHYMFSDAIGX-UHFFFAOYSA-N
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Description

7-Fluoro-2-methyl-3-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a synthetic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine, methyl, and oxadiazole groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-methyl-3-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core, introduction of the fluorine and methyl groups, and the attachment of the oxadiazole and piperidine moieties. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-methyl-3-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogenation, lithium aluminum hydride

    Substitution: Alkyl halides, nucleophiles

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction may produce fully saturated analogs .

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methyl-3-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the fluorine atom may enhance its binding affinity to certain receptors, while the oxadiazole and piperidine moieties may contribute to its biological activity . Further research is needed to elucidate the exact molecular targets and pathways involved.

Properties

IUPAC Name

7-fluoro-2-methyl-3-[[1-(1,3,4-oxadiazol-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O2/c1-12-21-16-8-14(19)2-3-15(16)18(25)24(12)9-13-4-6-23(7-5-13)10-17-22-20-11-26-17/h2-3,8,11,13H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXYHYMFSDAIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)CC4=NN=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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